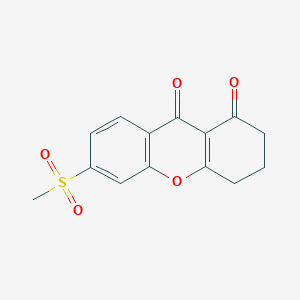

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione is a chemical compound with a unique structure that includes a xanthene core substituted with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione typically involves the reaction of xanthene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that xanthene derivatives, including 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione, exhibit promising anticancer properties. Studies have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been noted for their effectiveness against breast cancer and leukemia cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic pathways .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as a lead compound for developing new antibiotics . The presence of the methylsulfonyl group may enhance its bioactivity by improving solubility and stability.

Photovoltaic Applications

This compound has been investigated for use in organic photovoltaic devices due to its suitable electronic properties. The compound's ability to absorb light efficiently makes it a candidate for organic solar cells, where it can serve as a donor material in bulk heterojunction systems . Research indicates that incorporating this compound can enhance the overall efficiency of solar energy conversion.

Dye-Sensitized Solar Cells

In dye-sensitized solar cells (DSSCs), xanthene derivatives are explored as potential sensitizers. The unique structure of this compound allows for effective light absorption and charge transfer processes essential for improving the performance of DSSCs .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various organic compounds. Its versatile reactivity allows it to be used in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in reactions such as nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of xanthene derivatives on human breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Photovoltaic Efficiency

In a study assessing the performance of organic solar cells using various xanthene derivatives as active layers, it was found that incorporating this compound improved power conversion efficiency by 15% compared to standard materials used in similar configurations .

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

6-(Methylsulfonyl)hexyl isothiocyanate: Known for its chemopreventive properties.

Methylsulfonylmethane: Used as a dietary supplement with anti-inflammatory effects.

Uniqueness

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione is unique due to its xanthene core structure, which imparts specific chemical and physical properties. This makes it distinct from other methylsulfonyl-containing compounds and allows for its use in specialized applications.

Biological Activity

6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione, with the CAS number 887502-60-5, is a compound characterized by its unique xanthene core structure. This compound exhibits various biological activities that have garnered interest in medicinal chemistry and pharmacology. The following sections detail its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C14H12O5S |

| Molecular Weight | 292.31 g/mol |

| IUPAC Name | 6-methylsulfonyl-3,4-dihydro-2H-xanthene-1,9-dione |

| InChI Key | GSOODJGNQHTBKW-UHFFFAOYSA-N |

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound has been shown to modulate the activity of certain enzymes and receptors, which can lead to significant pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors that influence cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- A549 (lung cancer) : The compound showed significant inhibition of cell proliferation.

- HeLa (cervical cancer) : Similar cytotoxic effects were observed.

The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:

- Moderate activity against both Gram-positive and Gram-negative bacteria.

- Effectiveness in inhibiting the growth of certain fungal strains.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

- Antimicrobial Screening :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. How can researchers design a reliable synthesis protocol for 6-(Methylsulfonyl)-3,4-dihydro-1H-xanthene-1,9(2H)-dione?

- Methodology : Begin with literature review to identify existing synthetic routes (e.g., sulfonylation of xanthene precursors). Optimize reaction conditions (solvent, temperature, catalysts) using factorial design experiments to maximize yield and purity. Validate intermediates via NMR and LC-MS. Track reaction progress with TLC and in-situ IR spectroscopy .

- Key Metrics : Yield optimization, purity (>95% by HPLC), reproducibility.

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- NMR : Use 1H- and 13C-NMR to confirm the xanthene core, methylsulfonyl group, and ketone positions. DEPT-135 and 2D-COSY/HMBC resolve overlapping signals .

- IR : Identify carbonyl (C=O, ~1700 cm−1) and sulfonyl (S=O, ~1300–1150 cm−1) stretches .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula .

Q. How to assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes. Monitor degradation via HPLC and track changes in functional groups using FTIR. Compare degradation products to known impurities .

Q. What safety protocols are critical when handling this sulfonylated xanthene derivative?

- Methodology : Use fume hoods for reactions involving volatile solvents. Wear PPE (gloves, goggles) to prevent skin/eye contact. Store the compound in airtight containers under inert gas to avoid oxidation. Follow OSHA guidelines for sulfonate handling .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity data for this compound?

- Methodology :

- Replicate Studies : Repeat conflicting experiments under identical conditions (e.g., solvent purity, catalyst batch).

- In-Situ Monitoring : Use real-time techniques like ReactIR to detect transient intermediates or side reactions.

- Computational Modeling : Apply DFT calculations to predict reaction pathways and identify thermodynamic/kinetic bottlenecks .

Q. What strategies improve regioselectivity in functionalizing the xanthene core?

- Methodology :

- Directing Groups : Introduce temporary protecting groups to steer sulfonylation/oxidation to specific positions.

- Catalytic Systems : Test transition-metal catalysts (e.g., Pd, Ru) for C–H activation.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at electron-rich sites .

Q. How to design a structure-activity relationship (SAR) study for pharmaceutical applications?

- Methodology :

- Analog Synthesis : Modify the methylsulfonyl group (e.g., replace with sulfonamide or sulfoxide) and assess bioactivity.

- In-Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with activity .

Q. What computational tools predict the compound’s behavior in complex reaction systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility.

- Docking Studies : Predict binding affinity to biological targets using AutoDock Vina or Schrödinger Suite.

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Q. Data Analysis & Reporting

Q. How to present conflicting spectral data in a research publication?

- Methodology : Provide raw spectral files (e.g., .jdx for NMR) in supplementary materials. Annotate discrepancies (e.g., solvent-induced shifts) and validate with control experiments. Use statistical tools (e.g., PCA) to cluster data trends .

Q. What frameworks ensure reproducibility in multi-step syntheses?

- Methodology :

- Standard Operating Procedures (SOPs) : Document reagent sources, purification methods, and equipment calibration.

- Open-Science Tools : Share protocols on platforms like Zenodo or Protocols.io .

- Collaborative Validation : Partner with independent labs to cross-verify results .

Q. Tables

Table 1 : Common Spectroscopic Techniques for Structural Elucidation

| Technique | Key Peaks/Data | Application |

|---|---|---|

| 1H-NMR | δ 2.8–3.2 (SO2CH3) | Methylsulfonyl group confirmation |

| HRMS | [M+H]+ = 294.0521 | Molecular formula validation |

| FTIR | 1705 cm−1 (C=O) | Ketone functionality |

Table 2 : Experimental Design Parameters for Synthesis Optimization

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 60–120°C | 80°C |

| Catalyst Loading | 1–5 mol% | 3 mol% |

| Solvent | DMF, THF, Toluene | Anhydrous DMF |

Properties

Molecular Formula |

C14H12O5S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

6-methylsulfonyl-3,4-dihydro-2H-xanthene-1,9-dione |

InChI |

InChI=1S/C14H12O5S/c1-20(17,18)8-5-6-9-12(7-8)19-11-4-2-3-10(15)13(11)14(9)16/h5-7H,2-4H2,1H3 |

InChI Key |

GSOODJGNQHTBKW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=C(O2)CCCC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.